Cas no 32363-46-5 (3-Chloro-3'-methoxybenzophenone)
3-Chloro-3'-methoxybenzophenone Chemical and Physical Properties
Names and Identifiers
-
- (3-chlorophenyl)(3-methoxyphenyl)methanone
- (3-chlorophenyl)-(3-methoxyphenyl)methanone
- 3-Chloro-3'-methoxybenzophenone
- 3-Methoxy-3'-chlorbenzophenon
-
- MDL: MFCD01311566
- Inchi: 1S/C14H11ClO2/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9H,1H3
- InChI Key: LBADCHNQRBNLEH-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C(C1C=CC=C(C=1)OC)=O
Computed Properties
- Exact Mass: 246.04500
- Monoisotopic Mass: 246.045
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.212
- Boiling Point: 389.5°C at 760 mmHg
- Flash Point: 162.4°C
- Refractive Index: 1.578
- PSA: 26.30000
- LogP: 3.57960
3-Chloro-3'-methoxybenzophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
3-Chloro-3'-methoxybenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022708-1g |
3-Chloro-3'-methoxybenzophenone |
32363-46-5 | 97% | 1g |
£273.00 | 2022-03-01 | |
| Fluorochem | 022708-5g |
3-Chloro-3'-methoxybenzophenone |
32363-46-5 | 97% | 5g |
£691.00 | 2022-03-01 | |
| Fluorochem | 022708-25g |
3-Chloro-3'-methoxybenzophenone |
32363-46-5 | 97% | 25g |
£2295.00 | 2022-03-01 | |
| TRC | C087605-250mg |
3-Chloro-3'-methoxybenzophenone |
32363-46-5 | 250mg |
$ 290.00 | 2022-06-06 | ||
| TRC | C087605-500mg |
3-Chloro-3'-methoxybenzophenone |
32363-46-5 | 500mg |
$ 480.00 | 2022-06-06 | ||
| abcr | AB166712-1 g |
3-Chloro-3'-methoxybenzophenone; 97% |
32363-46-5 | 1g |
€333.80 | 2022-03-04 | ||
| abcr | AB166712-5 g |
3-Chloro-3'-methoxybenzophenone; 97% |
32363-46-5 | 5g |
€799.50 | 2022-03-04 | ||
| abcr | AB166712-1g |
3-Chloro-3'-methoxybenzophenone, 97%; . |
32363-46-5 | 97% | 1g |
€615.40 | 2024-04-17 | |
| abcr | AB166712-5g |
3-Chloro-3'-methoxybenzophenone, 97%; . |
32363-46-5 | 97% | 5g |
€1846.20 | 2024-04-17 | |
| abcr | AB166712-2g |
3-Chloro-3'-methoxybenzophenone, 97%; . |
32363-46-5 | 97% | 2g |
€1065.30 | 2024-04-17 |
3-Chloro-3'-methoxybenzophenone Suppliers
3-Chloro-3'-methoxybenzophenone Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 3-Chloro-3'-methoxybenzophenone
Introduction to 3-Chloro-3'-methoxybenzophenone (CAS No. 32363-46-5)
3-Chloro-3'-methoxybenzophenone, with the chemical formula C13H9ClO, is a significant compound in the field of organic synthesis and pharmaceutical chemistry. This review provides an in-depth exploration of its chemical properties, synthetic pathways, and emerging applications, particularly in the development of pharmaceutical intermediates and photoactive materials.
The compound belongs to the benzophenone class, characterized by a central benzene ring substituted with a chloro group at the 3-position and a methoxy group at the 3'-position. This structural arrangement imparts unique reactivity, making it a valuable precursor in various synthetic transformations. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing complex molecular architectures.
In recent years, 3-Chloro-3'-methoxybenzophenone has garnered attention for its role in medicinal chemistry. Its derivatives have been explored as intermediates in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. The chloro and methoxy substituents facilitate selective functionalization, allowing for the introduction of additional pharmacophores that modulate enzyme activity. For instance, studies have demonstrated its use in generating small-molecule inhibitors with enhanced binding affinity to ATP-binding pockets of kinases, thereby inhibiting tumor proliferation.
The compound's photochemical properties have also been extensively investigated. 3-Chloro-3'-methoxybenzophenone exhibits strong absorption in the ultraviolet and visible regions, making it a candidate for applications in photodynamic therapy and light-emitting diodes (LEDs). Researchers have leveraged its ability to generate reactive oxygen species upon irradiation to develop novel antimicrobial agents. Additionally, its incorporation into organic semiconductors has shown promise in improving charge transport properties, which is crucial for advanced electronic devices.
Synthetic methodologies for 3-Chloro-3'-methoxybenzophenone have been refined to achieve high yields and purity. Traditional approaches involve the chlorination of 3-methoxybenzophenone using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). However, modern techniques like catalytic chlorination under milder conditions have been developed to minimize side reactions and improve sustainability. These advancements align with the growing emphasis on green chemistry principles in industrial applications.
The pharmaceutical industry has increasingly utilized 3-Chloro-3'-methoxybenzophenone as a building block for drug discovery programs. Its versatility allows for the rapid assembly of diverse libraries of compounds, which can be screened for biological activity. For example, modifications at the 4-position or 5-position of the benzene ring have led to novel analogs with improved pharmacokinetic profiles. Such structural diversification is essential for optimizing drug candidates before they enter clinical trials.
Recent studies have also highlighted the compound's role in material science. The development of conjugated polymers containing benzophenone moieties has opened new avenues for flexible electronics and organic photovoltaics (OPVs). The electron-deficient nature of 3-Chloro-3'-methoxybenzophenone enhances charge separation efficiency, a critical factor in optimizing solar cell performance. Furthermore, its derivatives have been incorporated into light-emitting materials, contributing to the advancement of OLED technologies used in displays and lighting solutions.
The compound's stability under various conditions makes it suitable for industrial-scale synthesis and formulation. However, challenges such as thermal degradation at elevated temperatures necessitate careful optimization of reaction conditions. Innovations in process engineering have enabled the production of high-purity batches that meet stringent quality standards required by regulatory agencies.
In conclusion,3-Chloro-3'-methoxybenzophenone (CAS No. 32363-46-5) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse synthetic strategies, while its photochemical properties offer potential solutions to contemporary challenges in medicine and technology. Continued research into its derivatives and synthetic modifications promises further breakthroughs that will impact multiple industries.
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